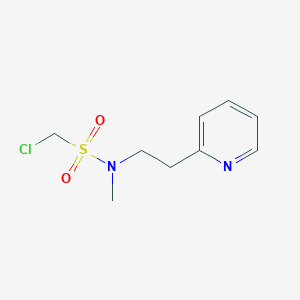
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide is an organic compound that features a sulfonamide group, a pyridine ring, and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(pyridin-2-yl)ethylamine+chloromethanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide, which may influence its solubility and stability.
N-methyl-n-(2-(pyridin-2-yl)ethyl)benzenesulfonamide: Contains a benzenesulfonamide group, which may alter its interaction with biological targets.
Uniqueness
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide is unique due to the presence of the chloro substituent and the methanesulfonamide group
Propriétés
Formule moléculaire |
C9H13ClN2O2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
1-chloro-N-methyl-N-(2-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-12(15(13,14)8-10)7-5-9-4-2-3-6-11-9/h2-4,6H,5,7-8H2,1H3 |
Clé InChI |
LPANKWDSQRZNTM-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=N1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


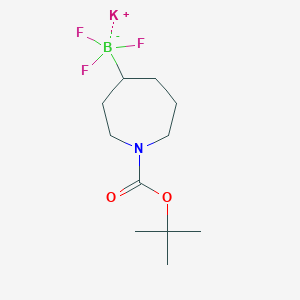
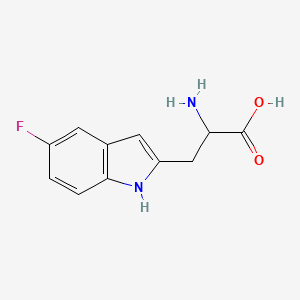
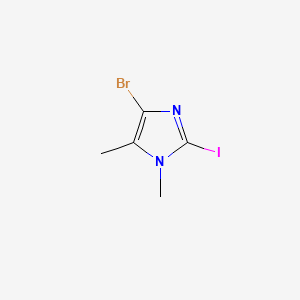


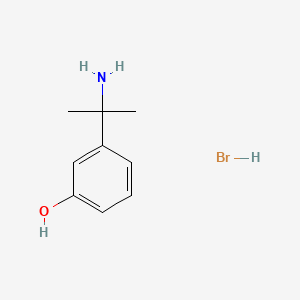


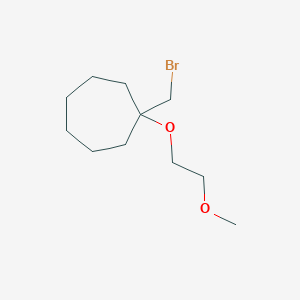
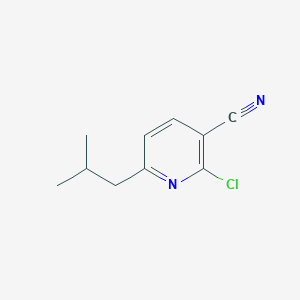
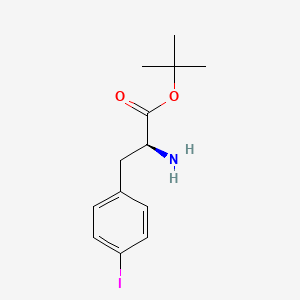
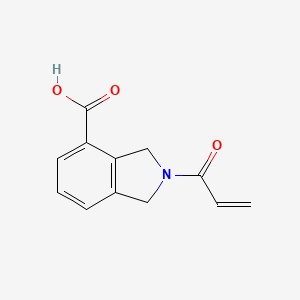

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
